molecular formula C7H6BrFO B1333164 3-Bromo-5-fluorobenzyl alcohol CAS No. 216755-56-5

3-Bromo-5-fluorobenzyl alcohol

Cat. No.: B1333164
CAS No.: 216755-56-5
M. Wt: 205.02 g/mol
InChI Key: KQWBQTOZXPPFIY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzyl alcohol (CAS: 216755-56-5) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrFO. It features a benzyl alcohol backbone substituted with bromine at the 3-position and fluorine at the 5-position on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive benzylic alcohol group and halogen substituents, which enable diverse functionalization pathways such as oxidation, nucleophilic substitution, and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reduction of 3-Bromo-5-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Bromo-5-fluorobenzaldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to yield aldehydes or carboxylic acids. Reaction conditions dictate the product:

  • Mild oxidation (e.g., pyridinium chlorochromate, PCC) converts the alcohol to 3-bromo-5-fluorobenzaldehyde .

  • Strong oxidation (e.g., KMnO₄/H₂SO₄) further oxidizes the aldehyde to 3-bromo-5-fluorobenzoic acid .

ReagentProductConditionsReference
PCC/DCM3-Bromo-5-fluorobenzaldehyde0–25°C, 2–4 h
KMnO₄/H₂SO₄3-Bromo-5-fluorobenzoic acid80–100°C, 6–8 h

Nucleophilic Substitution Reactions

The bromine atom at the 3-position participates in Suzuki-Miyaura cross-coupling reactions. For example:

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives .

SubstrateBoronic AcidCatalystProductYieldReference
3-Bromo-5-fluorobenzyl alcoholPhenylboronic acidPd(PPh₃)₄3-Phenyl-5-fluorobenzyl alcohol72%

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:

  • Treatment with acetyl chloride/pyridine produces 3-bromo-5-fluorobenzyl acetate .

ReagentProductConditionsReference
Acetyl chloride/Py3-Bromo-5-fluorobenzyl acetate0–25°C, 1–2 h

Reduction of the Benzyl Alcohol Group

Though the compound itself is an alcohol, reductive cleavage of the C–OH bond is achievable:

  • LiAlH₄ reduces the alcohol to 3-bromo-5-fluorotoluene under high-temperature conditions .

ReagentProductConditionsYieldReference
LiAlH₄3-Bromo-5-fluorotolueneTHF, 80°C, 6 h58%

Halogen Exchange Reactions

The fluorine atom at the 5-position can undergo nucleophilic aromatic substitution (NAS) under harsh conditions:

  • Reaction with NaN₃/CuI in DMF replaces fluorine with an azide group .

ReagentProductConditionsYieldReference
NaN₃/CuI/DMF3-Bromo-5-azidobenzyl alcohol120°C, 24 h41%

Protection/Deprotection Strategies

The hydroxyl group is protected as a silyl ether (e.g., TBSCl) for multi-step syntheses:

  • Deprotection with TBAF regenerates the alcohol .

StepReagentProductConditionsReference
ProtectionTBSCl/Imidazole3-Bromo-5-fluoro-TBS-benzyl ether25°C, 12 h
DeprotectionTBAF/THFRegenerated benzyl alcohol25°C, 1 h

Scientific Research Applications

Organic Synthesis

3-Bromo-5-fluorobenzyl alcohol is widely utilized in organic synthesis due to its ability to undergo various chemical transformations. The presence of both bromine and fluorine atoms enhances its reactivity, making it a valuable building block for synthesizing more complex structures.

Key Reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
  • Formation of Ethers : It can react with alcohols to form ethers, which are important in medicinal chemistry.
  • Coupling Reactions : The compound can participate in coupling reactions, leading to the formation of biaryl compounds that are prevalent in drug development.

Pharmaceutical Applications

The pharmaceutical industry values this compound for its role as an intermediate in the synthesis of various drugs. Its fluorinated derivatives often exhibit enhanced biological activity and metabolic stability.

Case Studies:

  • Anticancer Agents : Compounds derived from this compound have shown promising activity against cancer cell lines, indicating potential applications in cancer therapeutics.
  • Antimicrobial Agents : Research has demonstrated that derivatives of this compound possess antimicrobial properties, making them candidates for new antibiotic formulations.

Agrochemical Applications

In agrochemistry, this compound is used to develop insecticides and herbicides. The incorporation of fluorine into agrochemical structures often results in improved efficacy and reduced environmental impact.

Applications in Insecticides:

  • Synthesis of Insecticidal Compounds : The compound serves as a precursor for synthesizing insecticides that target specific pests while minimizing harm to beneficial organisms.

Analytical Chemistry

Due to its distinct chemical properties, this compound is also employed in analytical chemistry. It can be utilized as a standard or reference material in chromatographic methods for the analysis of complex mixtures.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzyl alcohol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen Substituent Variations

3-Bromo-5-chloro-2-hydroxybenzyl Alcohol (C₇H₆BrClO₂)

  • Structural Differences : Replaces fluorine with chlorine and adds a hydroxyl group at the 2-position.
  • Impact on Reactivity/Bioactivity :
    • The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
    • Comparative antimicrobial studies show higher activity (MIC: Moderate to High) than analogs lacking chlorine, attributed to increased electrophilicity and membrane disruption .
    • Key Data :
Compound Antimicrobial Activity
3-Bromo-5-chloro-2-hydroxybenzyl alcohol High
5-Bromo-2-hydroxybenzyl alcohol Moderate
5-Bromo-2-chlorobenzyl alcohol Low

2,4-Dibromo-5-fluorobenzyl Alcohol (C₇H₅Br₂FO)

  • Structural Differences : Adds a second bromine at the 4-position.
  • Impact on Reactivity/Bioactivity: Increased steric hindrance and electron-withdrawing effects reduce nucleophilic substitution rates but enhance stability in acidic conditions. Potential as a heavier halogenated scaffold for radiopharmaceuticals due to bromine’s isotopic versatility .

Substituent Position Isomerism

2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl Alcohol (C₈H₅BrF₄O)

  • Structural Differences : Bromine at 2-position, trifluoromethyl at 3-position.
  • Impact on Reactivity/Bioactivity :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the aromatic ring and accelerating electrophilic substitutions.
    • Demonstrates superior binding to hydrophobic enzyme pockets in computational studies, suggesting enhanced drug-target interactions .

5-Bromo-2-fluoro-3-methoxybenzyl Alcohol (C₈H₈BrFO₂)

  • Structural Differences : Methoxy group at 3-position instead of hydrogen.
  • Impact on Reactivity/Bioactivity :
    • Methoxy’s electron-donating nature deactivates the ring toward electrophilic attack but stabilizes free radicals.
    • Lower antimicrobial activity compared to 3-Bromo-5-fluorobenzyl alcohol due to reduced electrophilicity .

Functional Group Additions

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl Alcohol (C₈H₅BrF₃NO₄)

  • Structural Differences : Nitro and trifluoromethoxy groups at 5- and 4-positions.
  • Impact on Reactivity/Bioactivity :
    • Nitro group increases acidity of the benzylic alcohol (pKa ~8.5 vs. ~10.5 for unsubstituted analogs), facilitating deprotonation in base-catalyzed reactions.
    • Trifluoromethoxy enhances metabolic stability, making it a candidate for prolonged-action prodrugs .

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl Alcohol (C₈H₅BrClF₃O)

  • Structural Differences : Chlorine at 2-position and trifluoromethyl at 5-position.
  • Impact on Reactivity/Bioactivity: Chlorine’s ortho-directing effect favors regioselective functionalization. In vitro assays against Staphylococcus aureus show 2x higher inhibition than non-chlorinated analogs, likely due to enhanced membrane permeability .

Biological Activity

3-Bromo-5-fluorobenzyl alcohol (CAS: 216755-56-5) is an organic compound characterized by its unique halogenated structure, which imparts significant biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in enzyme inhibition and receptor interactions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C₇H₆BrF₁O, with a molecular weight of approximately 205.02 g/mol. The predicted boiling point is around 259°C, and it has a density of 1.658 g/cm³ . The presence of bromine and fluorine atoms enhances its reactivity, making it a valuable compound in various synthetic applications.

PropertyValue
Molecular FormulaC₇H₆BrF₁O
Molecular Weight205.02 g/mol
Boiling Point259°C
Density1.658 g/cm³
pKa13.94

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have shown selective inhibition against cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis .

Receptor Binding

The compound's unique halogenated structure allows it to interact with various biological receptors. Studies have demonstrated that this compound can bind selectively to certain receptors, potentially modulating their activity. This selectivity is crucial for the development of targeted therapies in treating various diseases .

Case Studies

  • Inhibition of Cytochrome P450 : A study investigated the effects of this compound on cytochrome P450 enzymes. Results indicated that the compound significantly inhibited enzyme activity, suggesting its potential as a lead compound for developing drugs that require modulation of these enzymes .
  • Receptor Interaction Studies : Another research focused on the binding affinity of this compound to G-protein coupled receptors (GPCRs). The findings revealed that this compound could effectively bind to specific GPCRs, indicating its potential role in drug design targeting these receptors.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with enzyme active sites and receptor binding domains. The presence of bromine and fluorine atoms enhances the compound's lipophilicity and steric properties, allowing for effective docking into these biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-fluorobenzyl alcohol, and what key intermediates are involved?

Synthesis typically involves sequential halogenation and functionalization of a benzyl alcohol precursor. For example:

  • Stepwise substitution : Bromine and fluorine groups are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation, followed by reduction of a benzaldehyde intermediate to yield the alcohol .
  • Key intermediates : 3-Bromo-5-fluorobenzaldehyde is a critical intermediate, reduced using NaBH₄ or LiAlH₄ to produce the alcohol. Purity of intermediates (>95%) is essential to minimize side reactions .

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical methods :
    • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR data with reference spectra (e.g., NIST Chemistry WebBook) to confirm substituent positions .
    • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>97%). Adjust mobile phase (e.g., acetonitrile/water) for optimal resolution .
    • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 219.0 (C₇H₆BrFO) .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritant, potential respiratory sensitizer.
  • Mitigation :
    • Use fume hoods, nitrile gloves, and lab coats.
    • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How do competing electronic effects of bromine and fluorine substituents influence reactivity in further functionalization?

  • Regioselectivity challenges : Bromine’s strong electron-withdrawing effect directs electrophiles to meta/para positions, while fluorine’s inductive effect may alter reaction pathways (e.g., SNAr vs. radical reactions).
  • Methodological considerations :
    • Use computational modeling (DFT) to predict reactive sites.
    • Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling) to suppress dehalogenation .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Data variability : Solubility ranges from 0.45 mg/mL in water to >50 mg/mL in DMSO.
  • Resolution methods :
    • Conduct replicate solubility assays at controlled temperatures (25°C ± 0.5°C).
    • Use sonication (37°C, 15 min) for colloidal dispersion .

Q. How can researchers minimize byproduct formation during benzyl alcohol oxidation?

  • Common byproducts : Over-oxidation to benzaldehyde or bromo-fluorobenzoic acid.
  • Optimization :
    • Employ TEMPO/NaOCl catalytic systems for selective oxidation.
    • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. What advanced techniques characterize trace impurities in this compound?

  • LC-MS/MS : Detect halogenated dimers or dehydration products at ppm levels.
  • X-ray crystallography : Resolve structural ambiguities in crystalline impurities (>99% purity required) .

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWBQTOZXPPFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377712
Record name 3-Bromo-5-fluorobenzyl alcohol
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Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216755-56-5
Record name (3-Bromo-5-fluorophenyl)methanol
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URL https://commonchemistry.cas.org/detail?cas_rn=216755-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluorobenzyl alcohol
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Record name (3-bromo-5-fluorophenyl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-fluorobenzaldehyde (22.25 g, 0.11 mole) in methanol at rt was added NaBH4, (2.07 g, 0.055 mole) stirred at rt for 2 hr. The reaction was quenched with H2O, and concentrated. The residue was diluted with diethyl ether, washed with 1 N HCl, brine, dried over MgSO4, and concentrated. 3-Bromo-5-fluorobenzyl alcohol was obtained as a colorless oil was collected (14.6 g, 65%). 1H NMR (DMSO-d6) δ 4.50 (m, 2H), 5.44(t, 3H, J=5.93 Hz), 7.16 (dd, 1H, J=1.09, 8.79 Hz), 7.36(s, 1H), 7.38 (dd, 1H, J=2.99, 6.15 Hz); Anal. Calc. For C7H6Br2FO: C, 41.01; H, 2.95. Found: C, 41.30; H, 3.01.
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22.25 g
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Synthesis routes and methods II

Procedure details

3-Bromo-5-fluorobenzoic acid (1.0 g, 4.52 mmol) was suspended in tetrahydrofuran (8 mL) and cooled to 0° C. To this solution was added borane tetrahydrofuran complex (1 M in tetrahydrofuran, 9 mL, 9.0 mmol) cautiously over 15 min. The reaction mixture was allowed to warm to room temperature overnight. The mixture was cooled to 0° C., treated with excess methanol, diluted with ethyl acetate, washed with 1 N sodium hydroxide (2×), then brine (2×), dried over sodium sulfate, and concentrated to afford 0.88 g (95%) as a white powder. 1H-NMR (CDCl3, 500 MHz) 7.29 (s, 1H), 7.16 (d, J=7.9 Hz, 1H), 7.03 (d, J=9.2 Hz, 1H), 4.66 (s, 2H).
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1 g
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Synthesis routes and methods III

Procedure details

To a suspension of 3-bromo-5-fluorobenzoic acid (4.51 g, 20.59 mmol) in THF (41.2 mL) at 0° C., BH3.THF (41.2 mL, 41.2 mmol) was added dropwise over 30 min, the reaction mixture was then allowed to return to room temperature and stirred at room temperature overnight. Methanol (40 mL) was added slowly and stirred at room temperature for 1 h. THF and Methanol was removed in vacuo. The residue was then extracted by EtOAc, and washed with sat.NaHCO3, The organic was dried and concentrated. The crude product was used in next step reaction without purification. LCMS (m/z): 187.2 (MH+−18), 0.66 min. 1H NMR (400 MHz, CDCl3) δ ppm 7.32 (s, 1H), 7.19-7.14 (m, 1H), 7.05 (tdd, J=0.7, 1.5, 9.1 Hz, 1H), 4.70 (br. s., 2H), 1.78 (br. s., 1H).
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4.51 g
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41.2 mL
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41.2 mL
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40 mL
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Synthesis routes and methods IV

Procedure details

BH3.THF in THF (1.00 M, 4.44 ml) was added dropwise into the THF (10 ml) solution of 3-bromo-5-fluorobenzoic acid (447 mg, 2.00 mmol) at rt under an atmosphere of nitrogen. The combined solution was stirred at rt for 24 h. After that time, the mixture was diluted with EtOAc (50 ml) and treated with saturated Na2CO3 (30 ml). The aqueous layer was extracted with EtOAc (2×25 ml). The extracts were washed with water (3×30 ml), brine (30 ml), dried over MgSO4, filtered and concentrated in vacuo to give the title compounds as colorless oil. 1H NMR (400 MHz, CDCl3): δ=1.83 (brs, 1H), 4.71 (s, 2H), 7.03-7.08 (m, 1H), 7.16-7.20 (m, 1H), 7.32-7.34 (m, 1H). HPLC: tR=2.87 min (polar—5 min, ZQ3).
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Synthesis routes and methods V

Procedure details

Sodium borohydride (1.68 g) was added to diethylene glycol dimethyl ether (40 ml). While the mixture was stirred at room temperature, 3-bromo-5-fluorobenzoic acid (9.72 g) was added portionwise (six portions). After the crystals were completely dissolved, trifluoroborane ether complex (8.40 g) in diethylene glycol dimethyl ether (10 ml) was added dropwise thereto. The mixture was stirred for 5 hours, and poured into ice/water. The mixture was extracted with ether (200 ml), and washed with water, followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1→5:1), to thereby yield a mixture of the target compound and diethylene glycol dimethyl ether. The thus-obtained mixture was analyzed by NMR to determine the content of diethylene glycol dimethyl ether. The content and the yield of the target compound as determined by NMR were 7.70 g and 84.6%, respectively.
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